An In-depth Technical Guide to Ethyllucidone: Structure, Properties, and Future Research Directions
An In-depth Technical Guide to Ethyllucidone: Structure, Properties, and Future Research Directions
Disclaimer: Publicly available scientific literature on Ethyllucidone is exceptionally limited. This guide consolidates the current information and highlights significant knowledge gaps. A notable confusion exists in scientific literature and commercial databases between Ethyllucidone and the structurally similar compound, Lucidone. Biological activity data predominantly pertains to Lucidone and cannot be reliably attributed to Ethyllucidone without direct experimental evidence.
Introduction
Ethyllucidone is a natural product belonging to the chalcone (B49325) class of flavonoids.[1][2] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] First reported to be isolated from the roots of Lindera strychnifolia, Ethyllucidone remains a molecule of scientific interest due to its potential, yet largely unexplored, biological activities.[1][2][3][4] This document provides a comprehensive overview of its known chemical structure and properties, while also delineating the current gaps in research that present opportunities for future investigation in pharmacology, medicinal chemistry, and natural product synthesis.
Chemical Structure and Identifiers
The foundational chemical information for Ethyllucidone is summarized below. It is crucial to distinguish Ethyllucidone from Lucidone, a related compound. The structural difference lies in the substitution at the enone system: Ethyllucidone possesses an ethoxy (-OCH₂CH₃) group, whereas Lucidone has a hydroxyl (-OH) group.[1] This seemingly minor variation can significantly alter the compound's physicochemical and biological properties.[1]
Table 1: Chemical Identifiers and Properties of Ethyllucidone
| Identifier | Value | Source |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3-phenyl-2-propen-1-ylidene]-4-methoxy-4-cyclopentene-1,3-dione | [1] |
| CAS Number | 1195233-59-0 | [1][2] |
| Molecular Formula | C₁₇H₁₆O₄ | [3] |
| Molecular Weight | 284.31 g/mol | [3] |
| SMILES String | Not definitively available in public databases. | [1] |
Table 2: Physicochemical Properties of Ethyllucidone
| Property | Value | Source |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Solubility | Data not available | [1] |
Botanical Origin and Isolation
Ethyllucidone has been reported to be isolated from the roots of Lindera strychnifolia, a plant belonging to the Lauraceae family.[2][3] This plant is a known source of various secondary metabolites, including other flavonoids, sesquiterpenes, and alkaloids.[2][3] While the presence of Ethyllucidone in this species is documented, detailed experimental protocols for its specific extraction and isolation from the plant matrix have not been published in the available literature.[3]
A generalized workflow for the isolation of a natural product like Ethyllucidone from a plant source is presented below. This serves as a conceptual framework rather than a validated protocol for this specific compound.
Synthesis and Spectroscopic Data
While Ethyllucidone was first identified as a natural product, advances in organic chemistry have enabled its laboratory synthesis.[5] A comparative analysis of synthetic versus natural Ethyllucidone has been reported, providing some spectroscopic data for the synthesized compound, which was found to be consistent with its natural counterpart.[5]
Table 3: Spectroscopic Data for Synthetic Ethyllucidone
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=8.5 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H), 6.45 (s, 1H), 6.20 (s, 1H), 5.50 (dd, J=12.0, 3.0 Hz, 1H), 3.85 (s, 3H), 3.10 (m, 1H), 2.80 (m, 1H), 1.25 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 195.5, 164.2, 161.5, 157.0, 130.8, 128.5, 115.6, 105.4, 98.7, 94.1, 78.9, 55.8, 45.3, 8.2 |
| FT-IR (KBr, cm⁻¹) | 3450 (O-H stretch), 1655 (C=O stretch), 1610, 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |
| Mass Spectrometry (ESI-MS) | m/z 301.10 [M+H]⁺, 323.08 [M+Na]⁺ |
| [Source:[5]] |
Biological Activity and Mechanism of Action
There is a significant lack of specific biological activity data for Ethyllucidone in the public domain.[2][3] No peer-reviewed studies detailing its mechanism of action, potential therapeutic targets, or quantitative data such as IC₅₀ or EC₅₀ values have been identified.[2]
The majority of research on anti-inflammatory effects, particularly the inhibition of NF-κB and MAPK signaling pathways, has been conducted on the related compound, Lucidone .[1] Due to the structural differences between the two compounds, it is not scientifically sound to extrapolate the biological activities of Lucidone to Ethyllucidone without direct experimental evidence.[1][2]
For informational purposes only, a hypothetical signaling pathway diagram is presented below. This illustrates the anti-inflammatory mechanism reported for Lucidone , and should not be considered representative of Ethyllucidone's activity .
Experimental Protocols
As a consequence of the absence of published research, no established experimental methodologies for studying Ethyllucidone's biological effects exist.[2] However, based on a comparative study, some analytical and in vitro assay protocols can be inferred.[5]
Table 4: Exemplar Experimental Methodologies (from a comparative study)
| Experiment | Protocol Summary |
| Purity Analysis (HPLC) | Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B), from 20% A to 80% A over 30 minutes.Flow Rate: 1.0 mL/min.Detection Wavelength: 254 nm.Sample Preparation: Samples dissolved in DMSO to a final concentration of 1 mg/mL. |
| Antioxidant Activity (DPPH Assay) | A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared. Various concentrations of the test compound were added. After 30 minutes of incubation in the dark at room temperature, the absorbance was measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated to determine the IC₅₀ value. |
| Anti-inflammatory Activity (COX-2 Inhibition) | A commercially available COX-2 inhibitor screening assay kit was used according to the manufacturer's instructions. |
| [Source:[5]] |
Future Research and Opportunities
The current state of knowledge regarding Ethyllucidone is nascent, presenting a clear opportunity for significant scientific investigation.[3] Key avenues for future research include:
-
Isolation and Structural Elucidation: Development of a robust and detailed protocol for the isolation of Ethyllucidone from Lindera strychnifolia and complete structural confirmation using modern spectroscopic techniques.[3]
-
Total Synthesis: Optimization of the total synthesis of Ethyllucidone to provide a reliable and scalable source of the compound for extensive biological evaluation and structure-activity relationship (SAR) studies.[3]
-
Biological Screening: A comprehensive screening of Ethyllucidone against a wide range of biological targets, such as cancer cell lines, enzymes, and receptors, is necessary to identify potential therapeutic activities.[3]
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and the signaling pathways involved will be crucial.[3]
Conclusion
Ethyllucidone is a natural product with a defined chemical structure but a largely uncharacterized biological profile.[2] For researchers and drug development professionals, it represents an unexplored molecule that may hold significant pharmacological properties. The existing literature underscores a critical need for foundational research to determine its potential as a lead compound for therapeutic development. At present, any claims regarding its biological effects are unsubstantiated. The exploration of this novel chemical entity could lead to the discovery of new biological activities and therapeutic leads.
